bk-MDDMA (hydrochloride), formally known as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one hydrochloride and commonly referred to as dimethylone, is a synthetic cathinone characterized by a tertiary N,N-dimethylamine group [1]. In the procurement landscape, it is primarily sourced as a highly pure (≥98%) analytical reference standard and a targeted pharmacological probe for monoamine transporter assays . Supplied as a stable crystalline hydrochloride salt, bk-MDDMA offers excellent handling properties and reliable solubility profiles, including 10 mg/ml in DMSO and 5 mg/ml in aqueous PBS (pH 7.2) . These baseline properties make it an essential, ready-to-use material for high-throughput GC-MS screening, forensic toxicology, and neurochemical research workflows requiring precise structural benchmarks.
Substituting bk-MDDMA with closely related secondary amine analogs, such as methylone (bk-MDMA), fundamentally compromises experimental integrity and analytical accuracy [1]. While methylone acts as a non-selective monoamine transporter substrate that actively induces vesicular neurotransmitter release, the tertiary amine structure of bk-MDDMA converts it into a pure reuptake inhibitor with minimal releasing activity [1]. Procuring the incorrect analog will confound in vitro synaptosome assays by introducing unwanted neurotransmitter release dynamics. Furthermore, in forensic and toxicological applications, failing to use the exact bk-MDDMA reference standard prevents the accurate chromatographic and mass spectral resolution of N,N-dimethylated cathinones from their N-monomethylated counterparts, leading to critical identification errors.
In vitro synaptosome assays demonstrate that the tertiary amine structure of bk-MDDMA functions as a pure uptake inhibitor at the dopamine transporter (DAT) and serotonin transporter (SERT), producing minimal to no monoamine release [1]. In stark contrast, the secondary amine comparator, methylone, acts as a fully efficacious transporter substrate that actively induces 100% maximal neurotransmitter release [1].
| Evidence Dimension | Transporter Releasing Activity |
| Target Compound Data | Pure uptake inhibitor; minimal/no monoamine release |
| Comparator Or Baseline | Methylone: Fully efficacious transporter substrate (induces release) |
| Quantified Difference | Complete mechanistic shift from substrate-induced release to pure reuptake inhibition |
| Conditions | In vitro rat brain synaptosome assays |
Procuring bk-MDDMA is essential for researchers requiring a pure reuptake inhibitor model without the confounding variables of substrate-induced monoamine release seen in methylone.
Structural modifications in synthetic cathinones heavily dictate transporter selectivity. The N,N-dimethyl substitution in bk-MDDMA confers a distinct selectivity profile, maintaining targeted dopamine transporter (DAT) uptake inhibition while significantly reducing relative serotonergic activity [1]. Conversely, methylone serves as a nonselective substrate, binding with high affinity to both DAT and SERT [1].
| Evidence Dimension | Transporter Selectivity Profile |
| Target Compound Data | Selective for DAT uptake inhibition over SERT |
| Comparator Or Baseline | Methylone: Nonselective for DAT and SERT |
| Quantified Difference | Enhanced DAT selectivity driven by tertiary amine substitution |
| Conditions | Radioligand binding and uptake assays in HEK-293 cells expressing hDAT/hSERT |
Selecting bk-MDDMA allows neuropharmacologists to isolate dopaminergic pathways and evaluate the effects of tertiary amine structural constraints on transporter binding affinities.
The hydrochloride salt form of bk-MDDMA ensures high solubility and stability for biological and analytical applications. It achieves a solubility of 5 mg/ml in aqueous PBS (pH 7.2) and 10 mg/ml in DMSO. Freebase cathinones, by comparison, are sparingly soluble in water and highly prone to rapid oxidative degradation .
| Evidence Dimension | Aqueous and Organic Solubility |
| Target Compound Data | 5 mg/ml in PBS (pH 7.2); 10 mg/ml in DMSO |
| Comparator Or Baseline | Freebase cathinones: Sparingly soluble in water, unstable |
| Quantified Difference | Guaranteed aqueous solubility and extended shelf-life stability |
| Conditions | Standard laboratory temperature and pressure |
The standardized hydrochloride salt ensures rapid, reproducible preparation of stable stock solutions for high-throughput biological assays and analytical chromatography.
As a certified reference material, bk-MDDMA (hydrochloride) provides a guaranteed purity of ≥98%, yielding a definitive 70eV electron ionization (EI) mass spectral fragmentation pattern . Unverified crude mixtures or non-standardized analogs often contain overlapping m/z peaks from secondary amines, which can cause false positives in GC-MS screening .
| Evidence Dimension | Analytical Purity and Spectral Resolution |
| Target Compound Data | ≥98% purity with distinct N,N-dimethyl fragmentation |
| Comparator Or Baseline | Crude/unverified analogs: Variable purity, overlapping secondary amine fragments |
| Quantified Difference | Elimination of chromatographic ambiguity and false positives |
| Conditions | GC-MS screening at 70eV EI |
Exact procurement of the bk-MDDMA standard is legally and scientifically necessary for the definitive calibration of mass spectrometers in forensic toxicology.
Procured as a definitive analytical reference standard for the calibration of mass spectrometers. It enables the precise legal and forensic identification of tertiary amine cathinones in seized materials and biological samples, preventing misidentification with secondary amine analogs like methylone .
Utilized in synaptosome and HEK-293 cell assays to study pure reuptake inhibition at DAT and SERT. It is the required compound when researchers need to completely avoid the substrate-induced monoamine release characteristic of secondary amine cathinones [1].
Applied in neuropharmacological drug discovery as a critical structural benchmark. It allows researchers to quantitatively evaluate how N,N-dimethylation (tertiary amine formation) shifts the pharmacological profile of phenethylamines from releasing agents to selective reuptake inhibitors [1].